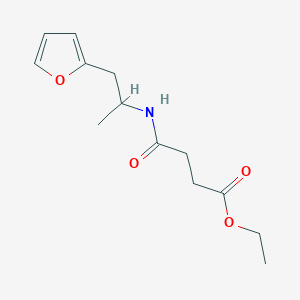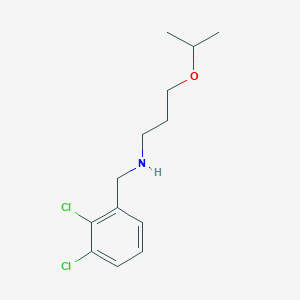![molecular formula C15H12O3 B2960037 2-Ethyl-3-hydroxybenzo[c]chromen-6-one CAS No. 302953-08-8](/img/structure/B2960037.png)
2-Ethyl-3-hydroxybenzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “2-Ethyl-3-hydroxybenzo[c]chromen-6-one” and its derivatives has been a subject of research. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized . Another study reported the synthesis of benzo[c]chromen-6-one derivatives via a CuAAC reaction .Molecular Structure Analysis
The molecular structure of “2-Ethyl-3-hydroxybenzo[c]chromen-6-one” is characterized by a linear formula C15H16O3 . More detailed information about its molecular structure might be available in specialized databases or scientific literature.Scientific Research Applications
Phosphodiesterase 2 (PDE2) Inhibition
This compound has been evaluated for its potential neuroprotective effects through PDE2 inhibition. A derivative, specifically the alkoxylated 6H-benzo[c]chromen-6-one derivative 1f, was found to have optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM .
Electrosynthesis
An electrochemical method has been developed for the synthesis of 6H-benzo[c]chromen-6-ones from biphenyl-2-carboxylic acids via radical arene carbon–oxygen bond formation reaction .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-3-hydroxybenzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP. It is involved in many biological processes, including memory, cognition, and neuroprotection .
Mode of Action
2-Ethyl-3-hydroxybenzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition results in an increase in the levels of cAMP and cGMP, leading to enhanced signal transduction. The compound’s alkoxylated derivative, 1f, has been found to have optimal inhibitory potential .
Biochemical Pathways
By inhibiting PDE2, 2-Ethyl-3-hydroxybenzo[c]chromen-6-one affects the cAMP and cGMP signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The downstream effects of this inhibition can lead to changes in cellular function and physiology .
Pharmacokinetics
It is known that the compound is a derivative of ellagic acid (ea), which has poor oral bioavailability
Result of Action
The inhibition of PDE2 by 2-Ethyl-3-hydroxybenzo[c]chromen-6-one can lead to a variety of molecular and cellular effects. For instance, it can enhance signal transduction, which can affect cellular processes such as cell proliferation, differentiation, and apoptosis . In addition, it has been suggested that the compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of 2-Ethyl-3-hydroxybenzo[c]chromen-6-one can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence its interaction with its target, PDE2
properties
IUPAC Name |
2-ethyl-3-hydroxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-9-7-12-10-5-3-4-6-11(10)15(17)18-14(12)8-13(9)16/h3-8,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOMCWYWZGPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-hydroxybenzo[c]chromen-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)
![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)


![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)


![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride](/img/structure/B2959968.png)

![Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)


![6-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2959976.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2959977.png)